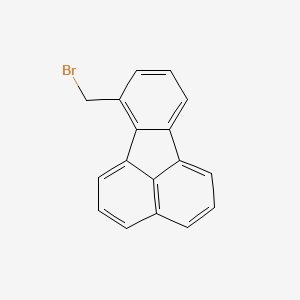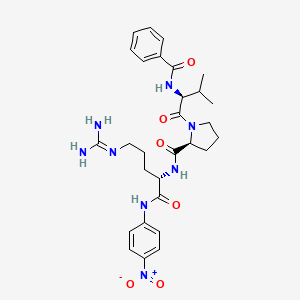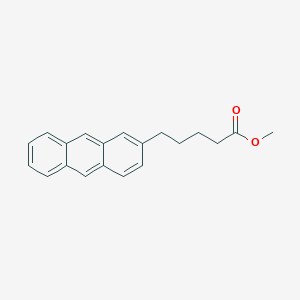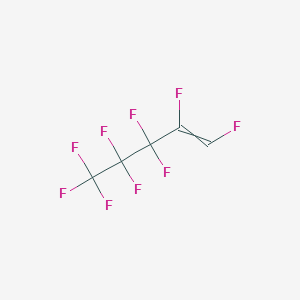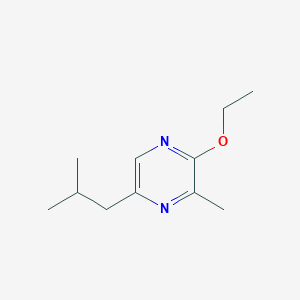
2-Ethoxy-5-isobutyl-3-methylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-5-isobutyl-3-methylpyrazine is a member of the pyrazine family, characterized by its aromatic ring structure with nitrogen atoms at positions 1 and 4. This compound is known for its distinctive odor, often described as slightly bell pepper-like . It has a molecular formula of C11H18N2O and a molecular weight of 194.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-isobutyl-3-methylpyrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 2-ethoxy-3-methylpyrazine with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-isobutyl-3-methylpyrazine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles such as amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding pyrazine derivatives with oxidized functional groups.
Reduction: Reduced pyrazine derivatives.
Substitution: Pyrazine derivatives with substituted functional groups.
Scientific Research Applications
2-Ethoxy-5-isobutyl-3-methylpyrazine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the flavor and fragrance industry due to its distinctive odor.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-isobutyl-3-methylpyrazine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes, modulating their activity. The exact pathways and targets are still under investigation, but it is known to influence various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-5-methylpyrazine: Similar structure but lacks the isobutyl group.
3-Isobutyl-2-methoxypyrazine: Similar structure but has a methoxy group instead of an ethoxy group.
Uniqueness
2-Ethoxy-5-isobutyl-3-methylpyrazine is unique due to its specific combination of functional groups, which imparts distinctive chemical and physical properties. Its unique odor profile and potential biological activities set it apart from other pyrazine derivatives .
Properties
CAS No. |
78246-14-7 |
|---|---|
Molecular Formula |
C11H18N2O |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-ethoxy-3-methyl-5-(2-methylpropyl)pyrazine |
InChI |
InChI=1S/C11H18N2O/c1-5-14-11-9(4)13-10(7-12-11)6-8(2)3/h7-8H,5-6H2,1-4H3 |
InChI Key |
VDQQWQBPRGKQBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(N=C1C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


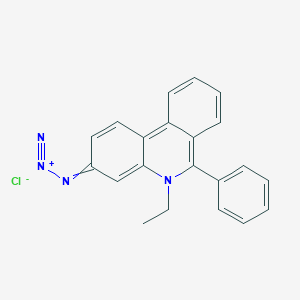

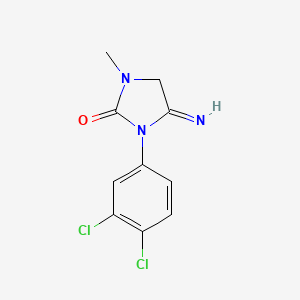
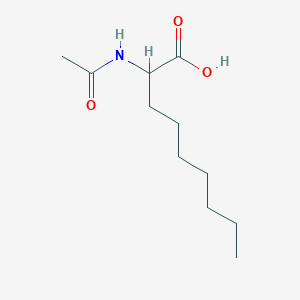
![Spiro[11.12]tetracosan-13-one](/img/structure/B14444706.png)
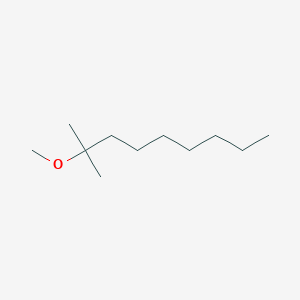
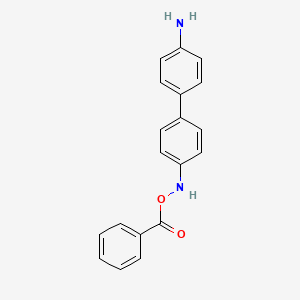
![8-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14444712.png)
